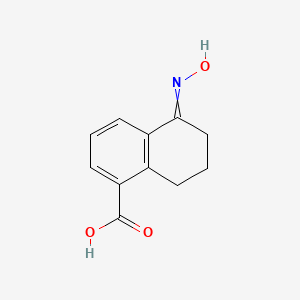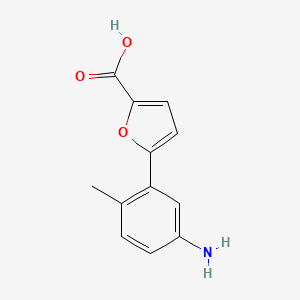
POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) is a semiconducting polymer known for its unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) typically involves the polymerization of monomers containing thiophene units. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple stannylated thiophene monomers . The reaction conditions often include the use of solvents like toluene or chlorobenzene and temperatures ranging from 120°C to 150°C .
Industrial Production Methods
Industrial production of this polymer involves bulk polymerization techniques, which can be scaled up for large-scale manufacturing. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the polymer .
Analyse Des Réactions Chimiques
Types of Reactions
POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the polymer’s properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenated solvents and catalysts like palladium are commonly employed.
Major Products
The major products formed from these reactions include modified polymers with enhanced electrical conductivity, thermal stability, and solubility .
Applications De Recherche Scientifique
POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) has a wide range of scientific research applications:
Chemistry: Used in the development of advanced materials for organic electronics.
Biology: Investigated for its potential in biosensors and bioelectronics.
Medicine: Explored for drug delivery systems and medical imaging.
Industry: Utilized in the production of flexible electronic devices and coatings.
Mécanisme D'action
The mechanism by which POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) exerts its effects involves the conjugated polymer backbone, which facilitates the movement of charge carriers. The molecular targets include various electronic components, and the pathways involve the formation of conductive pathways through the polymer matrix .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(3-hexylthiophene): Known for its high charge carrier mobility.
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene): Similar in structure but with different side chains.
Poly(2,5-bis(N-methyl-N-hexylamino)phenylene vinylene): Used in similar applications but with different electronic properties.
Uniqueness
POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) stands out due to its unique combination of high thermal stability, excellent solubility, and superior electronic properties, making it a versatile material for various advanced applications .
Propriétés
Numéro CAS |
160894-98-4 |
|---|---|
Formule moléculaire |
C6H9ClN2 |
Poids moléculaire |
0 |
Synonymes |
POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




